molecular formula C25H22N4O2 B2404023 N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide CAS No. 899953-43-6

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide

Cat. No. B2404023
CAS RN: 899953-43-6
M. Wt: 410.477
InChI Key: LWJOFRZQJUECBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide, also known as MN-64, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. MN-64 is a potent inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating circadian rhythms, DNA damage response, and Wnt signaling pathways.

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : Abdelhamid, Ismail, El Gendy, and Ghorab (2008) synthesized compounds related to N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide, demonstrating significant antimicrobial activity against gram-positive and gram-negative bacteria (Abdelhamid, Ismail, El Gendy, & Ghorab, 2008).

  • Topical Drug Delivery : Rautio et al. (2000) synthesized novel morpholinyl esters of 2-(6-methoxy-2-naphthyl)propionic acid for potential use in topical drug delivery (Rautio et al., 2000).

  • Antibacterial Activity and Crystal Structure : Cai Zhi (2010) reported on the synthesis of a molecule structurally similar to N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide, exhibiting good antibacterial activity and providing insights into its crystal structure (Cai Zhi, 2010).

  • Chemoselective Synthesis and Anticoagulant Screening : Nguyen and Ma (2017) discussed the chemoselective synthesis of compounds related to N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide and their anticoagulant effects (Nguyen & Ma, 2017).

  • Synthesis and Screening as Bacterial Biofilm Inhibitor : Ejaz et al. (2021) synthesized N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives and evaluated them as bacterial biofilm inhibitors, highlighting their potential in preventing drug resistance (Ejaz et al., 2021).

  • Synthesis and Antimicrobial Evaluation : Gul et al. (2017) prepared and evaluated a series of compounds including 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives for antimicrobial and hemolytic activity (Gul et al., 2017).

  • Antioxidant and Anticancer Activity : Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide with potential antioxidant and anticancer activities, which may have structural similarities to N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide (Tumosienė et al., 2020).

properties

IUPAC Name

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2/c30-25(21-9-8-18-4-1-2-5-19(18)16-21)26-22-7-3-6-20(17-22)23-10-11-24(28-27-23)29-12-14-31-15-13-29/h1-11,16-17H,12-15H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJOFRZQJUECBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-naphthamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.